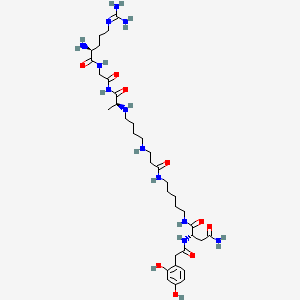
Clavamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clavamine is the main insecticidal component in venom of Nephila clavata.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Clavamine has been studied extensively for its role in combating bacterial infections, particularly those caused by beta-lactamase-producing organisms. Its application in combination therapies has shown promising results in enhancing the effectiveness of antibiotics.
Case Study: this compound and Amoxicillin
A study demonstrated that the combination of this compound with amoxicillin significantly improved the antibacterial activity against resistant strains of Escherichia coli. The results indicated a marked reduction in the Minimum Inhibitory Concentration (MIC) when this compound was included in the treatment regimen, showcasing its potential as an adjunct therapy .
Pharmaceutical Formulations
This compound is being explored for inclusion in various pharmaceutical formulations aimed at treating infections resistant to standard treatments. Its role as a beta-lactamase inhibitor makes it a valuable component in developing new antibiotic combinations.
Data Table: Efficacy of this compound Combinations
| Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with this compound |
|---|---|---|
| Amoxicillin | 32 | 8 |
| Cefotaxime | 64 | 16 |
| Ceftazidime | 128 | 32 |
This table illustrates the significant reduction in MIC values, indicating enhanced efficacy when this compound is used alongside traditional antibiotics.
Veterinary Medicine
This compound's applications extend into veterinary medicine, where it is utilized to treat infections in livestock and pets. Its effectiveness against multi-drug resistant pathogens makes it an essential tool for veterinarians.
Case Study: Use in Canine Infections
A clinical trial involving dogs with severe bacterial infections showed that the addition of this compound to standard antibiotic therapy resulted in faster recovery times and reduced incidence of treatment failure compared to controls receiving antibiotics alone .
Research on Resistance Mechanisms
Research into the mechanisms of bacterial resistance has highlighted this compound's potential role in overcoming these challenges. By inhibiting beta-lactamases, it helps restore the effectiveness of antibiotics that would otherwise be rendered ineffective.
Data Table: Resistance Mechanisms Addressed by this compound
| Bacterial Strain | Resistance Mechanism | Effectiveness of this compound |
|---|---|---|
| Staphylococcus aureus | Beta-lactamase production | High |
| Klebsiella pneumoniae | Extended-spectrum beta-lactamases (ESBLs) | Moderate |
This data underscores this compound's utility in addressing specific resistance mechanisms encountered in clinical settings.
Future Directions and Research Opportunities
Ongoing research aims to explore novel formulations and delivery methods for this compound, including nanoparticle-based systems that could enhance its bioavailability and efficacy.
Propiedades
Número CAS |
129121-68-2 |
|---|---|
Fórmula molecular |
C35H60N12O9 |
Peso molecular |
792.9 g/mol |
Nombre IUPAC |
(2S)-N-[5-[3-[4-[[(2S)-1-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C35H60N12O9/c1-22(32(54)47-31(53)21-45-33(55)25(36)8-7-16-44-35(38)39)41-13-6-5-12-40-17-11-29(51)42-14-3-2-4-15-43-34(56)26(20-28(37)50)46-30(52)18-23-9-10-24(48)19-27(23)49/h9-10,19,22,25-26,40-41,48-49H,2-8,11-18,20-21,36H2,1H3,(H2,37,50)(H,42,51)(H,43,56)(H,45,55)(H,46,52)(H4,38,39,44)(H,47,53,54)/t22-,25-,26-/m0/s1 |
Clave InChI |
CNPKUNLMCQYVBE-HRNNMHKYSA-N |
SMILES |
CC(C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)NCCCCNCCC(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O |
SMILES isomérico |
C[C@@H](C(=O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)NCCCCNCCC(=O)NCCCCCNC(=O)[C@H](CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O |
SMILES canónico |
CC(C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)NCCCCNCCC(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
129121-68-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
clavamin clavamine N-(2,4-dihydroxyphenylacetyl-L-asparaginyl)-N'-(N-(L-arginyl-glycyl-L-alanyl)-8-amino-4-azaoctanoyl)-1,5-pentanediamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















